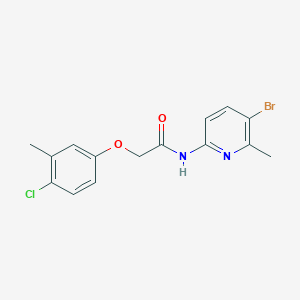![molecular formula C23H29N3O2 B505461 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B505461.png)
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C23H29N3O2 and a molecular weight of 379.49526 . This compound is notable for its intricate structure, which includes a piperazine ring and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Attachment of the Benzamide Moiety: This is achieved through acylation reactions, where the piperazine intermediate is reacted with benzoyl chloride derivatives.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide: Shares a similar core structure but differs in the substitution pattern.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Another compound with a related structure, used in organic synthesis.
Uniqueness
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H29N3O2 |
|---|---|
Peso molecular |
379.5g/mol |
Nombre IUPAC |
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)21-7-5-4-6-18(21)3/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
Clave InChI |
KCYWCGUCEIIGQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B505379.png)
![3,4,5-trimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505380.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]nicotinamide](/img/structure/B505381.png)
![2,4-dichloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B505382.png)
![N-(6-{[(2-furoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B505383.png)
![3-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505385.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(5-phenyl-2-furyl)acryloyl]thiourea](/img/structure/B505387.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505388.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B505390.png)

![N-{4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B505392.png)
![2-(4-isopropylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B505394.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B505395.png)
![2-(4-bromophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B505401.png)
